molecular formula C10H14ClNO B13248763 1-(2-Aminobutoxy)-2-chlorobenzene

1-(2-Aminobutoxy)-2-chlorobenzene

Cat. No.: B13248763
M. Wt: 199.68 g/mol
InChI Key: PYZOZNWBXHQLSK-UHFFFAOYSA-N
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Description

1-(2-Aminobutoxy)-2-chlorobenzene is an organic compound that features a benzene ring substituted with a 2-aminobutoxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminobutoxy)-2-chlorobenzene typically involves the reaction of 2-chlorophenol with 2-aminobutanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-chlorophenol is replaced by the 2-aminobutoxy group. Common reagents used in this reaction include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminobutoxy)-2-chlorobenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzene ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-(2-Aminobutoxy)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminobutoxy)-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminobutoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminobutoxy)-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

    1-(2-Aminobutoxy)-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Aminobutoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

1-(2-Aminobutoxy)-2-chlorobenzene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound versatile for different synthetic applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(2-chlorophenoxy)butan-2-amine

InChI

InChI=1S/C10H14ClNO/c1-2-8(12)7-13-10-6-4-3-5-9(10)11/h3-6,8H,2,7,12H2,1H3

InChI Key

PYZOZNWBXHQLSK-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=CC=C1Cl)N

Origin of Product

United States

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